2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid
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Overview
Description
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid derivative with a furan ring and a diazinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid typically involves multiple steps. One common approach is the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out in a solvent such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) at elevated temperatures (190–195°C) .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions or the use of environmentally friendly solvents may also be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives.
Scientific Research Applications
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazinane moiety may play a crucial role in this interaction, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid: This compound shares the triazinane core but differs in its overall structure and functional groups.
4,59,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oate: Another compound with a trioxo moiety, but with a different core structure and biological activity.
Uniqueness
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid is unique due to its combination of a benzoic acid derivative with a furan ring and a diazinane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H10N2O7 |
---|---|
Molecular Weight |
342.26 g/mol |
IUPAC Name |
2-hydroxy-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O7/c19-11-3-1-7(5-9(11)15(22)23)12-4-2-8(25-12)6-10-13(20)17-16(24)18-14(10)21/h1-6,19H,(H,22,23)(H2,17,18,20,21,24) |
InChI Key |
SXSQINUKGBEVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)C(=O)O)O |
Origin of Product |
United States |
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